3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile is an organic compound with the molecular formula C16H18N2O2 and a molecular weight of 270.33 g/mol . This compound features a benzonitrile core substituted with a 3,5-dimethyl group and a 3-(3-methylisoxazol-5-yl)propoxy group. It is primarily used in scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile typically involves the following steps :
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Attachment of the Propoxy Group: The propoxy group is introduced through an etherification reaction, where the isoxazole derivative reacts with 3-bromopropanol in the presence of a base such as potassium carbonate (K2CO3).
Formation of the Benzonitrile Core: The final step involves the coupling of the isoxazole-propoxy intermediate with a 3,5-dimethylbenzonitrile derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially interfering with cellular processes such as DNA damage repair . Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-4-hydroxybenzonitrile
- 3,5-Dimethyl-4-iodoisoxazole
- 5-(3-Chloropropyl)-3-methylisoxazole
Uniqueness
3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile is unique due to its combination of a benzonitrile core with an isoxazole ring and a propoxy group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-7-14(10-17)8-12(2)16(11)19-6-4-5-15-9-13(3)18-20-15/h7-9H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPDIYPZAUXUOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566464 |
Source
|
Record name | 3,5-Dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130226-18-5 |
Source
|
Record name | 3,5-Dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.